2-[(7-cyano-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-cyclopentylacetamide
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Overview
Description
2-[(7-cyano-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C14H14N4O3S2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.05073267 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity : This compound is involved in the synthesis of various derivatives showing potent antimicrobial properties. For instance, Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones with antimicrobial activities using a similar compound as a starting material (Hossan et al., 2012).
Surface Active Agents : El-Sayed and Ahmed (2016) synthesized nonionic surfactants containing a heterocyclic nucleus from a similar compound, showing improved surfactant properties and antimicrobial activity (El-Sayed & Ahmed, 2016).
Insecticidal Assessment : Fadda et al. (2017) used a related compound as a precursor for synthesizing various heterocycles, evaluating them as insecticidal agents against the cotton leafworm (Fadda et al., 2017).
Central Nervous System Depressant Activity : Manjunath et al. (1997) synthesized derivatives for screening central nervous system depressant activity, finding marked sedative action in some compounds (Manjunath et al., 1997).
Antitumor Evaluation : Shams et al. (2010) investigated the antitumor activities of derivatives synthesized from a similar compound, revealing significant inhibitory effects on various human cancer cell lines (Shams et al., 2010).
Antitumor Activity of Derivatives : Albratty et al. (2017) synthesized novel thiophene, pyrimidine, and other derivatives, showing promising inhibitory effects on different cell lines (Albratty et al., 2017).
Mechanism of Action
The compound is a potential inhibitor of PARP-1 . PARP-1 is a DNA-binding protein involved in DNA repair damage. Inhibitors of PARP-1 have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Future Directions
Properties
IUPAC Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c15-5-8-10-11(12(20)18-14(21)17-10)23-13(8)22-6-9(19)16-7-3-1-2-4-7/h7H,1-4,6H2,(H,16,19)(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVYYWGBOUGXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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